5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride
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Overview
Description
5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with ethylenediamine, followed by reduction and cyclization to form the imidazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or Raney nickel are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under appropriate conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, amino derivatives, and substituted imidazoles .
Scientific Research Applications
5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tizanidine hydrochloride: Another imidazole derivative with muscle relaxant properties.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Known for its use in oxidative aromatization reactions.
Uniqueness
5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride is unique due to its specific substitution pattern and the presence of both chloro and imidazole groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13Cl2N3 |
---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole;hydrochloride |
InChI |
InChI=1S/C11H12ClN3.ClH/c12-10-2-1-8-6-15(7-9(8)5-10)11-13-3-4-14-11;/h1-2,5H,3-4,6-7H2,(H,13,14);1H |
InChI Key |
SBNVHOKQEXNALN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N2CC3=C(C2)C=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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